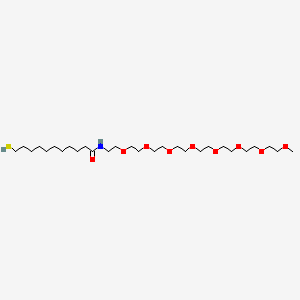

m-PEG8-amide-C10-Thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H57NO9S |

|---|---|

Molecular Weight |

583.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide |

InChI |

InChI=1S/C28H57NO9S/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-11-29-28(30)10-8-6-4-2-3-5-7-9-27-39/h39H,2-27H2,1H3,(H,29,30) |

InChI Key |

GVWUXNPQCUTKPH-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCCCCCCS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-amide-C10-Thiol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of m-PEG8-amide-C10-Thiol, a heterobifunctional linker molecule increasingly utilized in the development of advanced bioconjugates and targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, systematically named N-(10-mercaptodecyl)-2,5,8,11,14,17,20,23-octaoxapentacosan-25-amide, possesses a well-defined architecture comprising three key functional domains: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG8) chain, a stable amide linkage, and a terminal thiol group on a C10 alkyl chain.

The m-PEG8 moiety, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates. The C10 alkyl chain provides a flexible spacer, and the terminal thiol group offers a reactive handle for covalent attachment to various substrates, most notably through thiol-maleimide Michael addition reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H57NO9S | N/A |

| Molecular Weight | 583.82 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water, DMSO, DMF | N/A |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: m-PEG8-acid and an amino-C10-thiol derivative. The final step is the formation of a stable amide bond between these two fragments. A plausible and efficient synthetic route is outlined below.

Synthesis Pathway

The overall synthetic strategy involves two main stages:

-

Synthesis of the Amino-Thiol Linker: This involves the preparation of a C10 alkyl chain with a terminal amine and a protected or latent thiol group. A common precursor for this is 11-amino-1-undecanethiol (B1244797).

-

Amide Coupling: The commercially available m-PEG8-acid is activated and then reacted with the amino-thiol linker to form the final product.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 11-Amino-1-undecanethiol Hydrochloride (Exemplary Amino-Thiol Linker)

This protocol is adapted from established methods for the synthesis of ω-aminoalkanethiols.

Materials:

-

11-Bromoundecanoic acid

-

Thiourea

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN3)

-

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

-

Appropriate organic solvents (e.g., ethanol, diethyl ether, THF)

Procedure:

-

Synthesis of 11-Mercaptoundecanoic Acid:

-

A mixture of 11-bromoundecanoic acid and thiourea in an appropriate solvent (e.g., ethanol/water) is refluxed.

-

The intermediate isothiuronium (B1672626) salt is then hydrolyzed by the addition of a strong base like sodium hydroxide, followed by acidification to yield 11-mercaptoundecanoic acid.

-

The product is extracted with an organic solvent, dried, and the solvent is removed under reduced pressure.

-

-

Conversion to 11-Azido-1-undecanethiol:

-

The carboxylic acid group of 11-mercaptoundecanoic acid is converted to an acyl chloride using a reagent like thionyl chloride.

-

The acyl chloride is then reacted with sodium azide to form the corresponding acyl azide.

-

The thiol group is typically protected during these steps (e.g., as a disulfide or with a trityl group).

-

The acyl azide is then subjected to a Curtius rearrangement, followed by hydrolysis to yield the amine.

-

Alternatively, the carboxylic acid can be reduced to an alcohol, converted to a halide or tosylate, and then displaced with azide.

-

-

Reduction to 11-Amino-1-undecanethiol:

-

The azido (B1232118) group is reduced to a primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation.

-

If a protecting group was used for the thiol, it is removed at this stage.

-

The final product is often isolated as the hydrochloride salt to improve stability and handling.

-

Protocol 2: Amide Coupling of m-PEG8-acid and 11-Amino-1-undecanethiol

This protocol utilizes standard peptide coupling reagents for efficient amide bond formation.

Materials:

-

m-PEG8-acid

-

11-Amino-1-undecanethiol hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, or Triethylamine, TEA)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

Activation of m-PEG8-acid:

-

m-PEG8-acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) are dissolved in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 1-2 hours to form the NHS-activated ester of m-PEG8.

-

-

Coupling Reaction:

-

In a separate flask, 11-amino-1-undecanethiol hydrochloride (1.1 equivalents) is dissolved in anhydrous DCM or DMF, and the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is added to neutralize the hydrochloride salt and deprotonate the amine.

-

The solution of the activated m-PEG8-ester is then added dropwise to the amine solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Work-up and Purification:

-

The reaction mixture is typically washed with dilute aqueous acid (e.g., 0.1 M HCl) and brine to remove excess reagents and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the pure this compound.

-

Table 2: Representative Quantitative Data for Synthesis

| Step | Reactants | Reagent/Conditions | Typical Yield |

| Amino-Thiol Synthesis | 11-Bromoundecanoic acid | 1. Thiourea, Reflux2. NaOH, Reflux | >90% |

| 11-Mercaptoundecanoic acid | Multi-step conversion | 50-70% (overall) | |

| Amide Coupling | m-PEG8-acid, Amino-thiol | EDC, NHS, DIPEA, DCM | 70-90% |

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of all expected structural motifs (PEG chain, amide bond, alkyl chain, and thiol group) and to assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its identity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications and Experimental Workflows

This compound is a valuable tool in bioconjugation and drug development. Its primary application is as a linker in the construction of PROTACs, where it connects a target protein-binding ligand and an E3 ligase-recruiting ligand.

Caption: General workflow for the application of this compound in PROTAC assembly and function.

The thiol group of the linker can be reacted with a maleimide-functionalized ligand, while the other end of the PROTAC molecule is synthesized to incorporate the m-PEG8-amide portion. The flexibility and hydrophilicity of the PEG linker can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key step for inducing target protein degradation.

Conclusion

This compound is a versatile heterobifunctional linker with well-defined chemical properties. The synthetic route presented in this guide, involving the preparation of an amino-thiol linker followed by amide coupling with m-PEG8-acid, provides a reliable method for its preparation. The unique combination of a hydrophilic PEG spacer, a stable amide linkage, and a reactive thiol group makes it an important building block for the development of sophisticated bioconjugates and targeted protein degraders. Careful execution of the described protocols and thorough characterization are essential for obtaining high-quality material for research and development applications.

An In-Depth Technical Guide to m-PEG8-amide-C10-Thiol: Mechanism of Action and Applications

A Core Component in Advanced Drug Development and Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional molecule, m-PEG8-amide-C10-Thiol, is a sophisticated chemical tool primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and for the formation of self-assembled monolayers (SAMs) in various biophysical and screening applications. Its unique structure, comprising a terminal thiol group, a C10 alkyl chain, a stabilizing amide bond, and a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) chain, provides a versatile platform for advancing therapeutic and diagnostic research.

Deciphering the Molecular Architecture and its Functional Implications

The efficacy of this compound in its diverse applications stems from the distinct properties of its constituent parts:

-

Thiol Group (-SH): This sulfur-containing functional group is the key to the molecule's ability to anchor to noble metal surfaces, most notably gold. The strong affinity between sulfur and gold facilitates the spontaneous formation of highly ordered, single-molecule layers known as self-assembled monolayers (SAMs). This property is extensively used in the development of biosensors, microarrays, and other surface-based analytical platforms.

-

C10 Alkyl Chain: The ten-carbon alkyl chain serves as a hydrophobic spacer. In the context of SAMs, this chain contributes to the stability and organization of the monolayer through van der Waals interactions between adjacent molecules. In PROTACs, the alkyl portion of the linker contributes to the overall length and spatial orientation of the molecule.

-

Amide Bond (-C(O)NH-): The amide bond provides a stable and rigid connection within the linker structure. This linkage is crucial for covalently attaching a ligand for a target protein or an E3 ubiquitin ligase during PROTAC synthesis.

-

m-PEG8 Chain: The eight-unit methoxy-terminated polyethylene glycol chain imparts several beneficial properties. Its hydrophilicity enhances the solubility of the entire molecule, which is particularly important for large and often hydrophobic PROTAC molecules. The flexibility of the PEG chain is critical for enabling the optimal orientation of the two ends of a PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.

Mechanism of Action in PROTACs: Bridging Proteins for Targeted Degradation

PROTACs are a revolutionary class of therapeutic agents that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for degradation by the proteasome, the cell's protein disposal system.[2]

The this compound linker plays a pivotal role in the efficacy of a PROTAC. Its length, flexibility, and chemical properties are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while an overly long linker can lead to inefficient ubiquitination.[1] The PEG component of the linker enhances the solubility and cell permeability of the PROTAC, improving its overall pharmacological properties.[3]

Quantitative Data on PEG Linkers in PROTACs

The length of the PEG linker is a critical parameter that influences the degradation efficiency of a PROTAC. The optimal linker length varies depending on the specific target protein and E3 ligase pair. Below is a summary of representative data from studies on PROTACs with varying linker lengths, illustrating the importance of linker optimization.

| Target Protein | Linker Composition/Length (atoms) | DC50 | Dmax (%) | Reference |

| Estrogen Receptor α (ERα) | 12 | ~5 µM | ~75 | [1] |

| Estrogen Receptor α (ERα) | 16 | ~1 µM | ~95 | [1] |

| Estrogen Receptor α (ERα) | 19 | ~5 µM | ~70 | [1] |

| TANK-binding kinase 1 (TBK1) | < 12 | No degradation | - | [1] |

| TANK-binding kinase 1 (TBK1) | 21 | 3 nM | 96 | [1] |

| TANK-binding kinase 1 (TBK1) | 29 | 292 nM | 76 | [1] |

| Bruton's tyrosine kinase (BTK) | PEG6 | 2.2 nM | 97 | [4] |

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

General Protocol for PROTAC Synthesis using a Thiol-PEG Linker

This protocol outlines a general strategy for synthesizing a PROTAC using a thiol-PEG linker like this compound. The synthesis typically involves a modular approach with amide bond formation and potentially "click chemistry" for the final ligation.

Materials:

-

Target protein ligand with a suitable functional group (e.g., carboxylic acid).

-

E3 ligase ligand with a suitable functional group (e.g., amine).

-

This compound.

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Organic solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., HPLC).

Procedure:

-

Activation of Carboxylic Acid: Dissolve the target protein ligand (containing a carboxylic acid) in an anhydrous solvent like DMF. Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

First Coupling Reaction: To the activated ligand solution, add the E3 ligase ligand (containing an amine). The this compound can be incorporated by ensuring one of the ligands has a corresponding functional group to react with the amide or by modifying the linker's termini.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically stirred at room temperature for several hours to overnight.

-

Purification: Once the reaction is complete, the crude product is purified by preparative HPLC to yield the final PROTAC molecule.

-

Characterization: The identity and purity of the synthesized PROTAC are confirmed by analytical techniques such as LC-MS and NMR.

Mechanism of Action in Self-Assembled Monolayers (SAMs)

The thiol group of this compound allows it to spontaneously form a highly organized, single-molecule thick layer on a gold surface. This process, known as self-assembly, is driven by the strong covalent bond formed between the sulfur atom of the thiol and the gold substrate. The C10 alkyl chains of adjacent molecules interact through van der Waals forces, leading to a densely packed and stable monolayer.

The PEG8 portion of the molecule extends away from the surface, creating a hydrophilic and bio-inert layer. This PEGylated surface is highly effective at resisting the non-specific adsorption of proteins and other biomolecules, a critical feature for biosensors and in-vitro diagnostic devices where minimizing background noise is essential. The terminal methoxy (B1213986) group of the PEG chain ensures a chemically inert surface.

General Protocol for the Formation of a Self-Assembled Monolayer

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer).

-

This compound.

-

High-purity ethanol (B145695).

-

Clean, sealable container.

-

Nitrogen gas.

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be done using piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or by UV-ozone treatment.

-

Thiol Solution Preparation: Prepare a dilute solution of this compound in high-purity ethanol. A typical concentration is 1 mM.

-

Immersion: Immerse the clean, dry gold substrate into the thiol solution in a clean, sealable container.

-

Incubation: To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing. Allow the self-assembly to proceed for 18-24 hours at room temperature.

-

Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Drying: Dry the substrate under a gentle stream of nitrogen gas.

-

Characterization: The quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug discovery and materials science. Its well-defined structure allows for its effective use as a linker in the development of potent and selective PROTACs for targeted protein degradation. Furthermore, its ability to form stable and bio-inert self-assembled monolayers on gold surfaces makes it an excellent choice for the fabrication of high-performance biosensors and other analytical devices. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are key to unlocking its full potential in advancing scientific research.

References

Applications of PEGylated Thiol Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers featuring a terminal thiol group are indispensable tools in modern bioconjugation and drug delivery. The unique properties of the PEG component—hydrophilicity, biocompatibility, and non-immunogenicity—combined with the reactive nature of the thiol group, enable the creation of advanced therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the applications of PEGylated thiol linkers, with a focus on quantitative data, detailed experimental protocols, and the underlying biological and chemical principles.

PEGylation, the process of covalently attaching PEG chains to molecules, has been a transformative strategy in pharmaceutical development. It enhances the therapeutic value of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles by improving their stability, solubility, and circulation half-life. The thiol group on these linkers offers a versatile handle for conjugation, most commonly reacting with maleimide (B117702) groups in a highly efficient and specific manner to form stable thioether bonds. This guide will delve into the core applications of these powerful molecular tools.

Core Applications of PEGylated Thiol Linkers

The versatility of PEGylated thiol linkers has led to their widespread use in several key areas of biomedical research and drug development.

Drug Delivery and Enhanced Pharmacokinetics

A primary application of PEGylated thiol linkers is to improve the pharmacokinetic profiles of therapeutic agents. The hydrophilic PEG chain increases the hydrodynamic radius of the conjugated molecule, which reduces renal clearance and extends its circulation time in the bloodstream.[1][2] This leads to a longer half-life and sustained therapeutic effect, allowing for less frequent dosing.[3]

Key Advantages in Drug Delivery:

-

Extended Half-Life: PEGylation can increase the plasma half-life of drugs from hours to days.[4]

-

Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs, facilitating their formulation and administration.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on therapeutic proteins, reducing their recognition by the immune system.[5]

-

Enhanced Stability: PEGylation protects conjugated molecules from enzymatic degradation.

Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, PEGylated thiol linkers are crucial components of ADCs.[][7] ADCs are designed to deliver potent cytotoxic drugs directly to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen.[][8] The PEG linker in this construct serves multiple purposes: it enhances the solubility and stability of the ADC, allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, and can influence the ADC's pharmacokinetic properties.[9][10]

The thiol group on the PEG linker is often used to conjugate the linker-drug moiety to the antibody, typically by reacting with a maleimide group introduced onto the antibody surface.

Nanoparticle Functionalization

PEGylated thiol linkers are widely used to modify the surface of nanoparticles, such as gold nanoparticles and liposomes, for biomedical applications.[11] The thiol group provides a strong anchor to the nanoparticle surface, while the PEG chain creates a "stealth" layer that prevents opsonization and clearance by the reticuloendothelial system.[12] This "stealth" property significantly prolongs the circulation time of the nanoparticles, allowing them to accumulate at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

Benefits for Nanoparticle Systems:

-

Prolonged Circulation: The PEG coating reduces recognition by the immune system, leading to longer circulation times.

-

Improved Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids.

-

Enhanced Tumor Targeting: Longer circulation allows for greater accumulation in tumor tissues.

Quantitative Data on the Impact of PEGylated Thiol Linkers

The effects of PEGylation are quantifiable and can be tailored by modulating the length and architecture of the PEG linker.

Table 1: Impact of PEGylation on Pharmacokinetics of Therapeutic Proteins

| Therapeutic Protein | PEG Linker Molecular Weight | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase in Half-Life | Reference |

| Recombinant Methioninase (rMETase) | 5 kDa | ~2.5 hours | 90 hours | ~36-fold | [13] |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 kDa | 1.1 hours | 28 hours | ~25-fold | [14] |

| Interferon-α | 5 kDa | - | - | - | [15] |

| Exenatide | 40 kDa | - | - | 56-fold | [16] |

Note: The clearance rate of IFN-α was significantly reduced from 6.6-29.2 L/hr to 2.5-5 L/hr upon conjugation with a 5 kDa linear PEG.[15]

Table 2: Influence of PEG Linker Length on ADC Clearance and Cytotoxicity

| Linker | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) in Rats | In Vitro Cytotoxicity (IC50) Fold Reduction | Reference |

| No PEG | 8 | ~15 | - | [9] |

| PEG2 | 8 | ~10 | - | [9] |

| PEG4 | 8 | ~7 | - | [9] |

| PEG8 | 8 | ~5 | - | [9] |

| PEG12 | 8 | ~5 | - | [9] |

| PEG24 | 8 | ~5 | - | [9] |

| 4 kDa PEG | - | - | 4.5-fold | [9] |

| 10 kDa PEG | - | - | 22-fold | [9] |

Table 3: Comparison of Linear vs. Branched PEG Linker Architecture on ADC Clearance

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |

| Linear (L-PEG24) | High | [9] |

| Pendant (P-(PEG12)2) | Low | [9] |

Experimental Protocols

Detailed methodologies are essential for the successful application of PEGylated thiol linkers.

Protocol 1: Thiol-Maleimide Conjugation for Protein PEGylation

This protocol describes the conjugation of a PEG-maleimide to a protein containing a free thiol group (e.g., a cysteine residue).

Materials:

-

Thiol-containing protein

-

PEG-Maleimide reagent

-

PEGylation buffer: Phosphate-buffered saline (PBS), pH 7.0, or other thiol-free buffer at pH 7.[9]

-

Maleimide stock solution: 100 mg/mL in conjugation buffer.[11]

-

Reaction vessels

-

Stirring equipment

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification.[]

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the PEGylation buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent before proceeding.

-

PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide reagent in the conjugation buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution.[9][11] The final concentration of the reaction mixture should be at least 10 mg/mL.[11]

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[11]

-

Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other byproducts using SEC or dialysis.[]

-

Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by SEC-MALS to determine the degree of PEGylation and purity.[1][5]

Protocol 2: Functionalization of Gold Nanoparticles with Thiol-PEG

This protocol details the surface modification of citrate-capped gold nanoparticles (AuNPs) with a thiol-PEG linker.

Materials:

-

Citrate-capped AuNPs in aqueous solution

-

Thiol-PEG reagent

-

Phosphate-buffered saline (PBS), pH 7.2

-

DMF or DMSO for stock solution preparation

-

Centrifuge

Procedure:

-

Thiol-PEG Stock Solution: Dissolve the Thiol-PEG reagent in DMF or DMSO to create a stock solution.[18]

-

Reaction Setup: Prepare an appropriate amount of the AuNP solution and the Thiol-PEG reagent in PBS.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.[18]

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and wash the nanoparticles with PBS buffer to remove excess Thiol-PEG reagent.[19]

-

Characterization: Characterize the PEGylated AuNPs using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter and Transmission Electron Microscopy (TEM) to visualize the nanoparticle core.[20]

Protocol 3: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This protocol outlines a method to assess the cytotoxic potential of an ADC in cancer cell lines.[21][22][23]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC and unconjugated antibody (as control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[21][24]

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium and add to the cells.

-

Incubation: Incubate the plate for 48-144 hours at 37°C.[23]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours.[23]

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.[23]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for the ADC.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in the application of PEGylated thiol linkers can aid in understanding their mechanism of action.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[25][26] PEGylated nanoparticles can be used to deliver inhibitors that target key components of this pathway, such as mTOR.[26]

Caption: PI3K/Akt/mTOR pathway targeted by a PEGylated nanoparticle.

Workflow for ADC Development and Evaluation

The development of an ADC using a PEGylated thiol linker involves a series of well-defined steps, from initial conjugation to in vivo efficacy testing.

Caption: Workflow for ADC development and evaluation.

Conclusion

PEGylated thiol linkers are a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics with significantly improved properties. Their ability to enhance pharmacokinetics, improve stability and solubility, and facilitate targeted delivery has led to their widespread application in drug delivery, antibody-drug conjugates, and nanomedicine. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists working to harness the full potential of these versatile molecular tools. As our understanding of the interplay between linker chemistry, drug properties, and biological systems continues to grow, we can expect to see even more innovative applications of PEGylated thiol linkers in the future, leading to the development of safer and more effective therapies for a wide range of diseases.

References

- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 2. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. wyatt.com [wyatt.com]

- 7. PEG in Antibody Drug Conjugates (ADCs) - Biochempeg [biochempeg.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]

- 12. researchgate.net [researchgate.net]

- 13. purepeg.com [purepeg.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blob.phenomenex.com [blob.phenomenex.com]

- 18. researchgate.net [researchgate.net]

- 19. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. dspace.mit.edu [dspace.mit.edu]

- 26. cjmb.org [cjmb.org]

The Architect's Toolkit: A Technical Guide to PROTAC Technology with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), opening up avenues to target proteins previously considered "undruggable".[2][3] At the heart of this technology lies the linker, a critical component that bridges the target-binding ligand and the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique set of properties that significantly influence a PROTAC's efficacy and drug-like characteristics.[4][5] This in-depth technical guide provides a comprehensive overview of PROTAC technology with a focus on the strategic implementation of PEG linkers, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Core Principles of PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[5] The mechanism of action is a catalytic cycle that begins with the formation of a ternary complex between the PROTAC, the POI, and an E3 ligase.[6][7] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][] Following degradation of the target protein, the PROTAC is released and can engage another POI molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[2]

The Pivotal Role of PEG Linkers

The linker is far more than a simple spacer; it critically influences a PROTAC's solubility, cell permeability, and the stability of the ternary complex.[5][9] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules, which is a common challenge in their development.[4][5][10]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt a folded conformation that shields its polar surface area, creating a more compact and membrane-permeable structure.[4]

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving a productive ternary complex geometry. An optimal linker length is necessary to minimize steric hindrance and allow for effective ubiquitination.[11]

-

Tunability: The length of PEG linkers can be readily modified, allowing for systematic optimization of PROTAC performance.[10]

Quantitative Analysis of PROTACs with PEG Linkers

The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The tables below summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs targeting different proteins.

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Estrogen Receptor α (ERα) | VHL | PEG | 9 | >10,000 | ~50 |

| PEG | 12 | ~5,000 | ~75 | ||

| PEG | 16 | ~1,000 | ~95 | ||

| PEG | 19 | ~5,000 | ~70 | ||

| PEG | 21 | >10,000 | ~60 | ||

| TANK-binding kinase 1 (TBK1) | VHL | PEG | < 12 | No degradation | - |

| PEG | 21 | 3 | 96 | ||

| PEG | 29 | 292 | 76 | ||

| Bruton's Tyrosine Kinase (BTK) | Cereblon | PEG | - | 2.2 | 97 |

Data compiled from publicly available research.[11][12] DC50 and Dmax values are cell-line dependent.

Signaling and Experimental Workflow Diagrams

To visualize the core processes in PROTAC technology, the following diagrams have been generated using Graphviz (DOT language), adhering to the specified design constraints.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs.

Ternary Complex Formation Assay: Co-Immunoprecipitation (Co-IP)

This protocol outlines the steps to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.[13]

Materials:

-

Cell line expressing the POI and E3 ligase (e.g., MCF-7 for ERα and endogenous VHL).[13]

-

PROTAC of interest and vehicle control (e.g., DMSO).

-

Proteasome inhibitor (e.g., MG132).[13]

-

Ice-cold PBS.

-

Non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

-

Primary antibody against the E3 ligase (for immunoprecipitation, e.g., anti-VHL).[13]

-

Isotype control IgG (e.g., rabbit IgG).[13]

-

Protein A/G agarose (B213101) beads.

-

2x Laemmli sample buffer.

-

Primary antibodies for Western Blotting (e.g., anti-POI, anti-E3 ligase).

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC (e.g., 100 nM) or vehicle control for 4-6 hours.[13]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with ice-cold non-denaturing lysis buffer on ice for 30 minutes with occasional vortexing.[13]

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate on a rotator at 4°C for 1 hour to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.[13]

-

Immunoprecipitation: Add the primary antibody against the E3 ligase or the isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C on a rotator. Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[13]

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[13]

-

Western Blot Analysis: Analyze the eluted samples by Western Blotting, probing for the POI and the E3 ligase. A band for the POI in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.

In-Cell Protein Degradation Assay: Western Blot

This protocol details the quantification of POI degradation in cells treated with a PROTAC.[]

Materials:

-

Cell line expressing the POI.

-

PROTAC of interest and vehicle control (e.g., DMSO).

-

Ice-cold PBS.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the POI.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specific time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.[]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.[]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[]

Conclusion

PROTAC technology, particularly with the strategic use of PEG linkers, offers a powerful and versatile platform for targeted protein degradation. The inherent properties of PEG linkers to enhance solubility, modulate cell permeability, and facilitate optimal ternary complex formation make them an invaluable tool in the design of effective PROTACs. A systematic approach to linker design, coupled with robust in vitro and in-cell evaluation using the detailed protocols provided, will empower researchers to rationally design and optimize the next generation of protein degraders with superior potency, selectivity, and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. medium.com [medium.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Self-Assembled Monolayers of m-PEG8-amide-C10-Thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, formation, characterization, and applications of self-assembled monolayers (SAMs) utilizing m-PEG8-amide-C10-Thiol. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles detailed information from closely related oligo(ethylene glycol) (OEG) and amide-containing alkanethiols to provide a robust framework for researchers. The inclusion of an amide linkage and a precise eight-unit PEG chain offers unique properties to the resulting monolayer, influencing its stability, protein resistance, and overall performance in various applications.

Introduction to this compound and Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate. The use of thiols on gold is a well-established and versatile method for creating functional surfaces with controlled chemical and physical properties. The this compound molecule is a heterobifunctional linker comprised of three key components:

-

Thiol (-SH) Head Group: This sulfur-containing group exhibits a strong affinity for gold surfaces, forming a stable gold-thiolate bond that anchors the molecule to the substrate.

-

C10 Alkyl Chain: A ten-carbon saturated hydrocarbon chain that contributes to the stability and packing density of the monolayer through van der Waals interactions between adjacent molecules.

-

m-PEG8-amide Tail Group: A methoxy-terminated oligo(ethylene glycol) chain with eight repeating units, connected to the alkyl chain via an amide bond. This portion of the molecule extends away from the surface and primarily determines the interfacial properties of the SAM, such as its hydrophilicity and resistance to non-specific protein adsorption. The amide bond can introduce hydrogen bonding capabilities within the monolayer, potentially influencing its structure and stability.

The primary application of PEGylated SAMs is in the creation of bio-inert surfaces that resist the non-specific adsorption of proteins and cells. This property is crucial in the development of biosensors, drug delivery systems, and medical implants.

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C27H55NO9S | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37] |

| Molecular Weight | 569.79 g/mol | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37] |

| CAS Number | 1353948-95-4 | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37] |

| Appearance | Solid Powder | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37] |

| Purity | ≥98% | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][38][30][31][32][33][34][35][36][37] |

Formation of Self-Assembled Monolayers on Gold

The formation of a high-quality SAM is a critical step in utilizing this compound for any application. The process involves the chemisorption of the thiol headgroup onto a clean gold surface.

References

- 1. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]

- 5. benchchem.com [benchchem.com]

- 6. piketech.com [piketech.com]

- 7. Strong Repulsive Forces between Protein and Oligo (Ethylene Glycol) Self-Assembled Monolayers: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical properties of (ethylene glycol)-containing self-assembled monolayers relevant for protein and algal cell resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Substrate effects in poly(ethylene glycol) self-assembled monolayers on granular and flame-annealed gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aminolated and Thiolated PEG-Covered Gold Nanoparticles with High Stability and Antiaggregation for Lateral Flow Detection of Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of Bovine Serum Albumin (BSA) Attachment onto Self-Assembled Monolayers (SAMs) Using Combinatorial Quartz Crystal Microbalance with Dissipation (QCM-D) and Spectroscopic Ellipsometry (SE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. lee.chem.uh.edu [lee.chem.uh.edu]

- 23. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. diva-portal.org [diva-portal.org]

- 26. experts.illinois.edu [experts.illinois.edu]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Thiol-PEG-carboxyl-stabilized Fe₂O ₃/Au nanoparticles targeted to CD105: synthesis, characterization and application in MR imaging of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Comparative Study of Self-Assembled Monolayers: Silanes vs Thiols [eureka.patsnap.com]

- 36. creativepegworks.com [creativepegworks.com]

- 37. This compound|MSDS [dcchemicals.com]

- 38. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Bifunctional Crosslinkers: A Technical Guide for Researchers

Abstract

Bifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and proteomics. These molecules possess two reactive moieties, enabling the covalent linkage of two target functional groups within a single protein, between interacting proteins, or to a solid support. This guide provides a comprehensive technical overview of the core principles of bifunctional crosslinkers, including their classification, reaction chemistries, and diverse applications. Detailed experimental protocols and quantitative data are presented to aid researchers in the rational selection and effective utilization of these powerful tools for elucidating protein structure and function, discovering novel therapeutics, and developing advanced diagnostics.

Introduction to Bifunctional Crosslinkers

Bifunctional crosslinkers are chemical reagents containing two reactive ends capable of forming covalent bonds with specific functional groups on biomolecules.[] By connecting molecules that are in close proximity, these reagents serve as molecular rulers, providing valuable insights into the spatial arrangement and interaction of proteins. The general structure of a bifunctional crosslinker consists of two reactive groups connected by a spacer arm. The nature of the reactive groups determines the target specificity, while the length and composition of the spacer arm influence the distance constraints and the physicochemical properties of the crosslinker, such as its solubility and cleavability.[2]

The applications of bifunctional crosslinkers are vast and include:

-

Studying Protein-Protein Interactions (PPIs): By "freezing" transient or weak interactions, crosslinkers allow for the isolation and identification of protein complexes.[]

-

Elucidating Protein Structure: Intramolecular crosslinking provides distance constraints that aid in the computational modeling of protein tertiary and quaternary structures.[3]

-

Antibody-Drug Conjugation (ADC): Linkers are a critical component of ADCs, connecting a monoclonal antibody to a cytotoxic payload for targeted cancer therapy.[4][5]

-

Immobilization of Biomolecules: Crosslinkers are used to attach proteins, antibodies, or enzymes to solid supports for applications such as affinity chromatography, immunoassays, and biosensors.[6][7]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on the identity of their reactive groups and the nature of their spacer arm.

Based on Reactive Groups

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used to connect similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl linkages.[6][8] They are typically employed in one-step reactions for applications like intramolecular crosslinking or polymerization of monomers.[6]

-

Heterobifunctional Crosslinkers: Containing two different reactive groups, these crosslinkers are ideal for conjugating two different biomolecules in a controlled, stepwise manner, which minimizes undesirable self-conjugation and polymerization.[6][8] Common heterobifunctional crosslinkers target primary amines and sulfhydryl groups.[6]

-

Zero-Length Crosslinkers: These reagents facilitate the direct coupling of two functional groups without introducing a spacer arm.[9][10] Carbodiimides, such as EDC, are a prime example, mediating the formation of an amide bond between a carboxyl group and a primary amine.[9]

-

Photoreactive Crosslinkers: This special class of heterobifunctional crosslinkers contains one thermochemically reactive group and one photo-activatable group (e.g., aryl azide (B81097) or diazirine).[11][12] The photoreactive group remains inert until exposed to UV light, allowing for precise temporal control over the crosslinking reaction and the capture of transient interactions.[11][12]

Based on Spacer Arm Properties

-

Cleavable (Reversible) Crosslinkers: These linkers contain a spacer arm with a labile bond that can be broken under specific conditions, such as reduction, hydrolysis, or enzymatic cleavage.[13][14] This feature is particularly advantageous in applications like crosslinking-mass spectrometry (XL-MS), as it simplifies data analysis by allowing for the identification of the individual crosslinked peptides.[15]

-

Non-Cleavable (Irreversible) Crosslinkers: These reagents form stable, permanent covalent bonds.[16] They are often used in applications where the stability of the conjugate is paramount, such as in the development of antibody-drug conjugates or for the permanent immobilization of proteins.[16]

Quantitative Data of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for experimental success. The following tables summarize the key quantitative parameters of commonly used homobifunctional and heterobifunctional crosslinkers.

Table 1: Homobifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Solubility | Cleavability |

| DSS (Disuccinimidyl suberate) | NHS ester (amine) | 11.4 (rigid) | Low | Non-cleavable |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester (amine) | 11.4 (rigid) | High | Non-cleavable |

| DSG (Disuccinimidyl glutarate) | NHS ester (amine) | 7.7 (rigid) | Low | Non-cleavable |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester (amine) | 12.0 (flexible) | High | Disulfide (reducible) |

| DSP (Dithiobis[succinimidyl propionate]) | NHS ester (amine) | 12.0 (flexible) | Low | Disulfide (reducible) |

| EGS (Ethylene glycol bis[succinimidyl succinate]) | NHS ester (amine) | 16.1 (flexible) | Low | Hydroxylamine (B1172632) |

| Sulfo-EGS (Ethylene glycol bis[sulfosuccinimidyl succinate]) | Sulfo-NHS ester (amine) | 16.1 (flexible) | High | Hydroxylamine |

| BMH (Bismaleimidohexane) | Maleimide (thiol) | 16.1 (flexible) | Low | Non-cleavable |

| DTME (Dithiobis(maleimidoethane)) | Maleimide (thiol) | 13.3 (flexible) | Low | Disulfide (reducible) |

Data compiled from multiple sources.[6][17][18][19]

Table 2: Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Solubility | Cleavability |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (amine) | Maleimide (thiol) | 8.3 (rigid) | Low | Non-cleavable |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester (amine) | Maleimide (thiol) | 8.3 (rigid) | High | Non-cleavable |

| SIA (N-Succinimidyl iodoacetate) | NHS ester (amine) | Iodoacetyl (thiol) | 1.5 (rigid) | Low | Non-cleavable |

| Sulfo-SIA (Sulfosuccinimidyl iodoacetate) | Sulfo-NHS ester (amine) | Iodoacetyl (thiol) | 1.5 (rigid) | High | Non-cleavable |

| SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester (amine) | Pyridyldithiol (thiol) | 6.8 (flexible) | Low | Disulfide (reducible) |

| LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS ester (amine) | Pyridyldithiol (thiol) | 15.7 (flexible) | Low | Disulfide (reducible) |

| Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | Sulfo-NHS ester (amine) | Pyridyldithiol (thiol) | 15.7 (flexible) | High | Disulfide (reducible) |

| ANB-NOS (N-5-Azido-2-nitrobenzyloxysuccinimide) | NHS ester (amine) | Phenyl azide (photoreactive) | 7.7 (flexible) | No | No |

| Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) | Sulfo-NHS ester (amine) | Phenyl azide (photoreactive) | 18.2 (flexible) | High | No |

Data compiled from multiple sources.[6][17][20]

Key Chemistries of Bifunctional Crosslinkers

The reactivity of a bifunctional crosslinker is determined by its functional groups. Understanding the underlying chemistry is crucial for designing and troubleshooting crosslinking experiments.

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functional groups.[21] They react with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) under physiological to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[4][22] The reaction is efficient and specific, making NHS esters widely used for protein labeling and conjugation.[21] The water-soluble variant, Sulfo-NHS esters, contains a sulfonate group that increases the reagent's hydrophilicity without altering its reactivity.[22]

Sulfhydryl-Reactive Chemistry: Maleimides

Maleimides are highly selective for sulfhydryl groups (e.g., the side chain of cysteine residues).[7][23] The reaction proceeds via a Michael addition to form a stable thioether bond.[7] This reaction is most efficient at a pH range of 6.5-7.5.[7] The high specificity of the maleimide-thiol reaction makes it a popular choice for site-specific modification of proteins and the construction of antibody-drug conjugates.[23]

Carboxyl-to-Amine Chemistry: Carbodiimides (EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that mediate the formation of an amide bond between a carboxyl group and a primary amine.[5][9] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with a primary amine.[5] To increase the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the unstable intermediate into a more stable amine-reactive NHS ester.[5][9]

Experimental Protocols

The following are detailed methodologies for common applications of bifunctional crosslinkers.

General Protein Crosslinking with an NHS Ester (e.g., DSS)

This protocol describes a one-step crosslinking reaction for studying protein-protein interactions using a homobifunctional NHS ester.

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.5.

-

DSS (Disuccinimidyl suberate) or BS3 (for aqueous solutions).

-

Anhydrous DMSO or DMF.

-

Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

-

Desalting column or dialysis cassette.

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable non-amine-containing buffer.[4]

-

Crosslinker Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-25 mM.[4]

-

Crosslinking Reaction: Add the crosslinker solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[12] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12] Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and quenching reagent by size exclusion chromatography (desalting column) or dialysis.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Two-Step Antibody-Drug Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol outlines a two-step procedure for conjugating a drug to an antibody using an amine- and sulfhydryl-reactive crosslinker.

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS), pH 7.2-8.0.

-

Drug molecule with a free sulfhydryl group.

-

SMCC (or Sulfo-SMCC for aqueous solubility).

-

Anhydrous DMSO or DMF.

-

Reducing agent (e.g., TCEP).

-

Desalting columns.

Procedure:

Step 1: Antibody Activation with SMCC

-

Prepare the antibody solution at 2-10 mg/mL in PBS, pH 7.2-8.0.

-

Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

Remove excess, unreacted SMCC using a desalting column equilibrated with PBS, pH 7.2.

Step 2: Conjugation of the Drug to the Activated Antibody

-

If the drug's sulfhydryl group is protected as a disulfide, reduce it with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Purify the reduced drug using a desalting column.

-

Immediately add the sulfhydryl-containing drug to the maleimide-activated antibody solution at a 2- to 5-fold molar excess.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the antibody-drug conjugate from unreacted drug and other byproducts using size exclusion chromatography or other appropriate methods.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Zero-Length Crosslinking with EDC/NHS

This protocol describes the coupling of a carboxyl-containing molecule to an amine-containing molecule.

Materials:

-

Molecule 1 (with carboxyl groups) in an amine- and carboxyl-free buffer (e.g., MES buffer), pH 4.5-6.0.

-

Molecule 2 (with primary amine groups) in a non-amine-containing buffer (e.g., PBS), pH 7.2-8.5.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS or Sulfo-NHS.

-

Quenching solution: 2-Mercaptoethanol (B42355) or hydroxylamine.

-

Desalting column.

Procedure:

-

Activation of Molecule 1: Dissolve Molecule 1 in MES buffer. Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.[5] Incubate for 15-30 minutes at room temperature.[5]

-

Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[5] Incubate for 10 minutes.

-

Buffer Exchange (Optional): Remove excess reagents and byproducts by passing the activated Molecule 1 solution through a desalting column equilibrated with PBS, pH 7.2.

-

Conjugation to Molecule 2: Immediately add Molecule 2 to the activated Molecule 1 solution. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[5]

-

Purification: Purify the final conjugate using a desalting column or dialysis.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

A generalized workflow for Crosslinking-Mass Spectrometry (XL-MS).

A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Using crosslinkers to map a hypothetical signaling pathway.

Conclusion

Bifunctional crosslinkers are powerful and versatile tools that have significantly advanced our understanding of protein structure, function, and interactions. The continuous development of novel crosslinking reagents with diverse functionalities, cleavable spacers, and improved biocompatibility is expanding the repertoire of applications in basic research and drug development. A thorough understanding of the underlying chemistries and careful consideration of the experimental parameters are essential for the successful application of these reagents. This guide provides a foundational framework to assist researchers in harnessing the full potential of bifunctional crosslinkers in their scientific endeavors.

References

- 2. glenresearch.com [glenresearch.com]

- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Crosslinkers Selection Guide [sigmaaldrich.com]

- 7. info2.gbiosciences.com [info2.gbiosciences.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]

- 15. researchgate.net [researchgate.net]

- 16. biotium.com [biotium.com]

- 17. Heterobifunctional Cross-Linkers [gbiosciences.com]

- 18. covachem.com [covachem.com]

- 19. interchim.fr [interchim.fr]

- 20. Heterobifunctional Crosslinkers [proteochem.com]

- 21. Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of m-PEG8-amide-C10-Thiol PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of m-PEG8-amide-C10-Thiol, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are emerging as a powerful therapeutic modality that induces the degradation of target proteins by hijacking the ubiquitin-proteasome system.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation of the two ligands.[1][4][5] The this compound linker incorporates an eight-unit methoxy-terminated PEG chain, an amide bond, and a ten-carbon alkyl chain terminating in a thiol group. The thiol group provides a versatile handle for conjugation to a ligand for the protein of interest, often through a maleimide-thiol reaction.[6][7]

This document outlines a representative two-step synthetic protocol for this compound, commencing with an amide coupling reaction followed by a deprotection step.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked Thiol-Protected Intermediate

This protocol details the coupling of a commercially available methoxy-PEG8-amine with a thiol-protected C10 carboxylic acid. 11-(Tritylthio)undecanoic acid is used as the C10 component, where the trityl group serves as a protecting group for the thiol.

Materials and Reagents:

| Reagent | Molar Equivalent |

| m-PEG8-amine | 1.0 |

| 11-(Tritylthio)undecanoic acid | 1.1 |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 |

| DIPEA (N,N-Diisopropylethylamine) | 3.0 |

| Anhydrous DMF (N,N-Dimethylformamide) | - |

| Dichloromethane (DCM) | - |

| Ethyl acetate | - |

| 5% Lithium Chloride (LiCl) solution | - |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - |

| Brine | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - |

Procedure:

-

Under a nitrogen atmosphere, dissolve 11-(tritylthio)undecanoic acid (1.1 eq) in anhydrous DMF.

-

To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Add m-PEG8-amine (1.0 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the trityl-protected intermediate.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the trityl protecting group to yield the final thiol linker.

Materials and Reagents:

| Reagent |

| Trityl-protected intermediate |

| Dichloromethane (DCM) |

| Trifluoroacetic acid (TFA) |

| Triisopropylsilane (B1312306) (TIPS) |

Procedure:

-

Dissolve the trityl-protected intermediate in DCM.

-

Add triisopropylsilane (TIPS) to the solution, which acts as a scavenger for the trityl cation.

-

Add trifluoroacetic acid (TFA) (typically 2-5% v/v) to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The crude product can be purified by preparative HPLC to yield the final this compound.

Data Presentation

Table 1: Summary of Reagents for Amide Coupling

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |

| m-PEG8-amine | ~427.5 | 1.0 |

| 11-(Tritylthio)undecanoic acid | 446.6 | 1.1 |

| HATU | 380.2 | 1.2 |

| DIPEA | 129.2 | 3.0 |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. purepeg.com [purepeg.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

Application Notes and Protocols for the Conjugation of m-PEG8-amide-C10-Thiol to a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the conjugation of m-PEG8-amide-C10-Thiol, a heterobifunctional linker, to a target ligand. The presence of a terminal thiol (-SH) group on the PEG linker allows for covalent modification of ligands through various thiol-reactive functional groups. This process, often referred to as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By attaching a polyethylene (B3416737) glycol (PEG) chain, it is possible to increase the hydrodynamic size, enhance solubility, reduce immunogenicity, and prolong the circulation half-life of the conjugated ligand.

This guide will focus on three common and effective methods for thiol-based conjugation:

-

Thiol-Maleimide Reaction: Forms a stable thioether bond.

-

Thiol-Haloacetamide Reaction: Also forms a stable thioether bond.

-

Thiol-Pyridyl Disulfide Reaction: Results in a cleavable disulfide bond, which can be advantageous for drug delivery systems requiring release of the payload in a reducing environment.

These protocols are designed to be a comprehensive resource, providing step-by-step instructions, recommended reaction conditions, and methods for purification and characterization of the final conjugate.

Materials and Reagents

-

This compound

-

Ligand with a suitable functional group (e.g., maleimide, haloacetamide, or pyridyl disulfide)

-

Buffers:

-

Phosphate-buffered saline (PBS), pH 7.4

-

HEPES buffer (10-100 mM), pH 7.0-7.5

-

Tris buffer (10-100 mM), pH 7.0-8.5

-

Acetate buffer, pH 4.0-5.0

-

-

Reducing Agent (if necessary):

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

-

Solvents:

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents

-

-

Purification Equipment:

-

Size-exclusion chromatography (SEC) column

-

Ion-exchange chromatography (IEX) column

-

Hydrophobic interaction chromatography (HIC) column

-

Dialysis tubing or centrifugal filters

-

-

Analytical Instruments:

-

UV-Vis Spectrophotometer

-

Liquid chromatography-mass spectrometry (LC-MS)

-

SDS-PAGE system

-

Experimental Workflow Overview

The general workflow for conjugating this compound to a ligand is depicted below. The process begins with the preparation of the reactants, followed by the conjugation reaction, and concludes with the purification and characterization of the resulting conjugate.

Application Notes and Protocols for m-PEG8-amide-C10-Thiol in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously engage a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker connecting the POI-binding and E3-ligase-binding moieties is a critical determinant of PROTAC efficacy. The m-PEG8-amide-C10-Thiol is a polyethylene (B3416737) glycol (PEG)-based linker designed to offer a balance of hydrophilicity, flexibility, and length.[1][2] Its features are intended to improve the solubility and cell permeability of the resulting PROTAC molecule while enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3] The thiol group provides a versatile handle for conjugation to a ligand for the protein of interest.

These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of PROTACs incorporating the this compound linker.